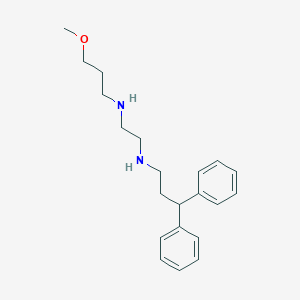
3-Isocyanatoisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isocyanatoisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their structural complexity and diverse biological activities. The compound features an isocyanate group (-N=C=O) attached to the third position of the isoquinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanatoisoquinoline can be achieved through various methods. One common approach involves the reaction of isoquinoline with phosgene (COCl₂) in the presence of a base such as triethylamine. This reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yield.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction parameters. This method enhances the efficiency and scalability of the synthesis process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isocyanatoisoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions, forming urea or carbamate derivatives.
Cycloaddition Reactions: It can undergo [2+2] or [4+2] cycloaddition reactions with alkenes or alkynes, leading to the formation of various heterocyclic compounds.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can catalyze cycloaddition reactions.
Solvents: Organic solvents like dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are often used to dissolve reactants and facilitate reactions.
Major Products Formed:
Urea Derivatives: Formed through the reaction with amines.
Carbamate Derivatives: Formed through the reaction with alcohols.
Heterocyclic Compounds: Formed through cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
3-Isocyanatoisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-Isocyanatoisoquinoline involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity can modulate the activity of biological targets and pathways, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: The parent compound, lacking the isocyanate group.
Quinoline: A structural isomer of isoquinoline with the nitrogen atom in a different position.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with diverse biological activities.
Uniqueness: 3-Isocyanatoisoquinoline is unique due to the presence of the isocyanate group, which imparts distinct reactivity and functional properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
648420-73-9 |
|---|---|
Molekularformel |
C10H6N2O |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
3-isocyanatoisoquinoline |
InChI |
InChI=1S/C10H6N2O/c13-7-12-10-5-8-3-1-2-4-9(8)6-11-10/h1-6H |
InChI-Schlüssel |
NNPTUZQYBCFPGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=NC(=CC2=C1)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(4-Morpholinyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12584962.png)
![3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12584963.png)
![Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate](/img/structure/B12584968.png)


![Acetamide,N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]-](/img/structure/B12584994.png)



![8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12585022.png)
